molecular formula C21H22O10 B12094150 Butein 4'-glucoside

Butein 4'-glucoside

Cat. No.: B12094150
M. Wt: 434.4 g/mol
InChI Key: QMVODIKHHIRSGI-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butein 4’-glucoside is a natural compound that can be isolated from Coreopsis tinctoria Nutt . It is also found in other plants such as Toxicodendron vernicifluum , Dahlia , and Butea monosperma . The compound has antioxidative properties and inhibits both aldose reductase and advanced glycation endproducts .

Preparation Methods

The synthetic routes for Butein 4’-glucoside are not extensively documented. it can be obtained from natural sources or synthesized. Industrial production methods are not widely reported.

Chemical Reactions Analysis

Butein 4’-glucoside may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

Butein 4’-glucoside finds applications in scientific research across multiple fields:

Mechanism of Action

The exact mechanism by which Butein 4’-glucoside exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but detailed information is scarce.

Comparison with Similar Compounds

Butein 4’-glucoside stands out due to its unique combination of antioxidative, aldose reductase inhibition, and advanced glycation endproducts inhibitory effects. Similar compounds include butein (without the glucoside moiety) and other chalconoids found in various plant species.

Remember that Butein 4’-glucoside is primarily studied for its potential health benefits, but further research is needed to fully understand its mechanisms and applications

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

InChI

InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+

InChI Key

QMVODIKHHIRSGI-ORCRQEGFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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